4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one
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Overview
Description
. This compound is characterized by its unique structure, which includes a benzoxathiin ring system with an imino group and a ketone functionality.
Preparation Methods
The synthesis of 4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one involves several steps. One common method includes the cyclization of o-mercaptophenol with appropriate electrophiles such as α-halo Michael acceptors . The reaction conditions typically involve the use of strong bases like sodium methoxide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds with active sites, while the benzoxathiin ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one include other benzoxathiin derivatives such as 2,3-dihydro-1,4-benzoxathiine . These compounds share the benzoxathiin ring system but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
4-imino-2,3-dihydro-1,4λ6-benzoxathiine 4-oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c9-12(10)6-5-11-7-3-1-2-4-8(7)12/h1-4,9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEGRCVSFNEBPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=N)(=O)C2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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